molecular formula C22H19ClN4 B11643715 N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine

N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11643715
M. Wt: 374.9 g/mol
InChI Key: QOMLGBNLTWPZGV-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine typically involves the reaction of 2-chlorophenylamine with quinazoline derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the 2-chlorophenylamine reacts with a quinazoline derivative in the presence of a base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For instance, it may inhibit protein kinases, which are crucial for cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the elimination of bacterial pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine stands out due to its unique combination of a quinazoline core with a 2-chlorophenyl and N,N-dimethylbenzene-1,4-diamine moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C22H19ClN4

Molecular Weight

374.9 g/mol

IUPAC Name

1-N-[2-(2-chlorophenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C22H19ClN4/c1-27(2)16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,1-2H3,(H,24,25,26)

InChI Key

QOMLGBNLTWPZGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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